molecular formula C8H5ClN2O3 B12889582 2-(Chloromethyl)-7-nitrobenzo[d]oxazole

2-(Chloromethyl)-7-nitrobenzo[d]oxazole

Cat. No.: B12889582
M. Wt: 212.59 g/mol
InChI Key: MKQJZVITYWTHDF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-nitrobenzo[d]oxazole (CAS 1540115-47-6) is a valuable chemical building block in organic synthesis and biomedical research. The compound features a reactive chloromethyl group and an electron-withdrawing nitro group on a benzo[d]oxazole core, making it a versatile intermediate for the development of more complex molecules. Its core structure is closely related to that of 4-Chloro-7-nitrobenzofurazan (NBD-Cl), a well-established fluorescent tagging reagent widely applied in biochemistry for labeling amines and other nucleophiles to create highly fluorescent derivatives . This analogous functionality suggests its potential application in the design of fluorescent probes for cellular imaging and analytical detection methods . The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, present in many natural products and synthetic molecules with significant biological activities, including approved drugs with anticancer, anti-inflammatory, and antimicrobial properties . As a functionalized oxazole derivative, this compound serves as a key synthetic intermediate for researchers developing novel pharmacologically active agents . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClN2O3

Molecular Weight

212.59 g/mol

IUPAC Name

2-(chloromethyl)-7-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H5ClN2O3/c9-4-7-10-5-2-1-3-6(11(12)13)8(5)14-7/h1-3H,4H2

InChI Key

MKQJZVITYWTHDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)CCl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Chloromethyl 7 Nitrobenzo D Oxazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom in the chloromethyl group is a good leaving group, making this position prone to attack by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 2-position of the benzoxazole (B165842) ring system.

The reaction of 2-(chloromethyl)-7-nitrobenzo[d]oxazole with nitrogen-based nucleophiles, such as primary and secondary amines, as well as the azide (B81097) ion, proceeds through a standard SN2 mechanism. This leads to the formation of the corresponding 2-(aminomethyl) and 2-(azidomethyl) derivatives.

For instance, the reaction with a primary amine like piperidine (B6355638) would yield 2-(piperidin-1-ylmethyl)-7-nitrobenzo[d]oxazole. Similarly, reaction with sodium azide provides a straightforward route to 2-(azidomethyl)-7-nitrobenzo[d]oxazole. While specific literature on this compound is limited, the synthesis of 2-(azidomethyl)oxazoles from their corresponding 2-(bromomethyl)oxazoles has been demonstrated in a continuous-flow process, highlighting the feasibility of this transformation. researchgate.netchemeurope.com

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

NucleophileReagent ExampleProduct
AminePiperidine2-(Piperidin-1-ylmethyl)-7-nitrobenzo[d]oxazole
Azide ionSodium azide2-(Azidomethyl)-7-nitrobenzo[d]oxazole

Oxygen-containing nucleophiles, such as alkoxides and phenoxides, can displace the chloride ion to form ether linkages. For example, the reaction with sodium methoxide (B1231860) would produce 2-(methoxymethyl)-7-nitrobenzo[d]oxazole. The reaction of 2-chloro-5-nitrothiazole (B1590136) with sodium methoxide to yield 2-methoxy-5-nitrothiazole demonstrates the susceptibility of similar heterocyclic systems to such nucleophilic attack. longdom.org

Table 2: Examples of Nucleophilic Substitution with Oxygen Nucleophiles

NucleophileReagent ExampleProduct
AlkoxideSodium methoxide2-(Methoxymethyl)-7-nitrobenzo[d]oxazole
PhenoxideSodium phenoxide2-(Phenoxymethyl)-7-nitrobenzo[d]oxazole

Sulfur nucleophiles are generally potent and readily react with the chloromethyl group. Thiolates, such as sodium thiophenolate, would form the corresponding thioether, 2-((phenylthio)methyl)-7-nitrobenzo[d]oxazole. The ambident thiocyanate (B1210189) ion can react at either the sulfur or nitrogen atom, though reaction at the sulfur is typically favored with alkyl halides, leading to the formation of 2-((thiocyanato)methyl)-7-nitrobenzo[d]oxazole. The reaction of α-azidochalcones with potassium thiocyanate to form oxazoles, while mechanistically different, underscores the utility of thiocyanate in heterocyclic synthesis. nih.gov

Table 3: Examples of Nucleophilic Substitution with Sulfur Nucleophiles

NucleophileReagent ExampleProduct
ThiolateSodium thiophenolate2-((Phenylthio)methyl)-7-nitrobenzo[d]oxazole
ThiocyanatePotassium thiocyanate2-((Thiocyanato)methyl)-7-nitrobenzo[d]oxazole

Carbon-based nucleophiles can be employed to form new carbon-carbon bonds. The reaction with sodium or potassium cyanide introduces a nitrile group, yielding (7-nitrobenzo[d]oxazol-2-yl)acetonitrile. Carbanions, such as those derived from malonic esters, can also act as nucleophiles, leading to the formation of diethyl 2-((7-nitrobenzo[d]oxazol-2-yl)methyl)malonate upon reaction with the chloromethyl compound.

Table 4: Examples of Nucleophilic Substitution with Carbon Nucleophiles

NucleophileReagent ExampleProduct
CyanideSodium cyanide(7-Nitrobenzo[d]oxazol-2-yl)acetonitrile
Malonate anionSodium diethyl malonateDiethyl 2-((7-nitrobenzo[d]oxazol-2-yl)methyl)malonate

Transformations Involving the Nitro Group

The nitro group at the 7-position is a key functional handle that can be transformed into other functionalities, most notably an amino group through reduction.

The reduction of the nitro group to an amino group is a common and synthetically valuable transformation. This can be achieved using various reducing agents. A standard method for this conversion is the use of tin(II) chloride (SnCl2) in an acidic medium, such as concentrated hydrochloric acid. chemeurope.comsciencemadness.orgwikipedia.org This method is generally effective for the reduction of aromatic nitro compounds. researchgate.net

Alternatively, catalytic hydrogenation can be employed. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2), under a hydrogen atmosphere. nih.gov This method is often preferred due to its cleaner reaction profile and milder conditions. The successful catalytic asymmetric hydrogenation of other oxazoles suggests this method's applicability. nih.gov The resulting 7-aminobenzo[d]oxazole derivative is a versatile intermediate for further functionalization.

Table 5: Common Reagents for Nitro Group Reduction

ReagentConditionsProduct
Tin(II) chloride (SnCl2)Concentrated HCl2-(Chloromethyl)benzo[d]oxazol-7-amine
Hydrogen (H2) / Palladium on Carbon (Pd/C)Solvent (e.g., Ethanol, Ethyl acetate)2-(Chloromethyl)benzo[d]oxazol-7-amine

Modulating Reactivity through Electronic Effects of the Nitro Group

The presence of a nitro group at the 7-position of the benzoxazole ring system profoundly influences the electronic properties and, consequently, the chemical reactivity of this compound. The nitro group is a potent electron-withdrawing group (EWG) due to both its strong negative inductive effect (-I) and negative resonance effect (-M). This electronic pull has significant consequences for the molecule's various reactive sites.

Energetic studies on related nitro-substituted benzoxazoles, such as 2-methyl-6-nitrobenzoxazole, have been conducted to understand the thermodynamic stability conferred by such substituents. researchgate.net The introduction of nitro groups into the benzoxazole core has been shown to significantly increase the biological activity of the compounds, indicating a substantial alteration of their interaction with biological systems. researchgate.net This enhanced activity is directly linked to the change in the molecule's electronic distribution. researchgate.net

The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) portion of the benzoxazole ring, making it less susceptible to electrophilic attack. Conversely, it increases the electrophilicity of the carbon atoms within the aromatic system, making them more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. Furthermore, the reactivity of the chloromethyl group at the 2-position is also modulated. The electron-deficient nature of the heterocyclic ring can influence the lability of the chlorine atom, potentially affecting the rates of nucleophilic substitution reactions at the benzylic-like position. Research on related o-nitrophenols has shown that the reactivity of the nitro group itself can be influenced by other substituents on the ring; for instance, the presence of an electron-donating methyl group can decrease the reactivity of the nitro group through an inductive effect. thieme-connect.com This highlights the delicate electronic balance within the molecule, where the nitro group is a primary driver of reactivity.

Reactions Involving the Benzoxazole Aromatic System

Electrophilic Aromatic Substitution Patterns on Nitro-Substituted Benzoxazoles

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. msu.edu The outcome of these reactions on substituted benzenes is heavily dictated by the electronic nature of the substituents already present. masterorganicchemistry.com For this compound, the benzoxazole ring is substituted with the powerful electron-withdrawing nitro group.

In general, EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org The nitro group is a strong deactivating group, meaning it reduces the rate of electrophilic substitution compared to unsubstituted benzene. msu.edu This deactivation occurs because the nitro group withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive toward electrophiles. youtube.com

Furthermore, the nitro group is a meta-director. This directorial effect can be understood by examining the resonance structures of the carbocation intermediate (the benzenonium ion) that is formed during the reaction. msu.edu When the electrophile attacks at the ortho or para positions relative to the nitro group, one of the resulting resonance structures places a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group, which is a highly destabilizing arrangement. In contrast, attack at the meta position avoids this unfavorable configuration, making the meta pathway the most energetically favorable. For the 7-nitrobenzoxazole system, this directs incoming electrophiles primarily to the C-4 and C-6 positions, which are meta to the nitro group.

Table 1: General Regioselectivity in Electrophilic Aromatic Substitution

Substituent Type Activating/Deactivating Directing Effect Example Substituents
Electron Donating Activating Ortho, Para -OH, -NH2, -OR, -Alkyl
Halogens Deactivating Ortho, Para -F, -Cl, -Br, -I
Electron Withdrawing Deactivating Meta -NO2, -CN, -SO3H, -C(O)R

Cycloaddition Reactions and Ring Expansion Studies of Oxazole (B20620) Systems

The oxazole ring within the benzoxazole structure can participate in various cycloaddition reactions, offering a pathway to complex polycyclic systems. These reactions often involve the dearomatization of the heterocyclic ring. A notable example is the phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with cyclopropenones. nih.gov This reaction proceeds through the formation of a zwitterionic intermediate that attacks the benzoxazole, leading to a fused polycyclic product, the structure of which has been confirmed by X-ray crystallography. nih.gov

While the benzoxazole itself acts as the 2π component in this [3+2] cycloaddition, other systems show different modes of reactivity. For instance, 1,3-dipolar cycloadditions are a common reaction type for related heterocyclic systems. acs.org The presence of the electron-withdrawing nitro group in this compound would likely influence the dienophilic or dipolarophilic character of the oxazole system, potentially altering reaction rates and regioselectivity compared to unsubstituted benzoxazoles. mdpi.com

Ring expansion and ring-opening reactions provide further synthetic utility. Benzoxazolone derivatives can be synthesized via an oxidative ring expansion and reduction approach starting from isatin (B1672199) derivatives. umn.edu Additionally, the benzoxazole ring can be opened under certain conditions, for example, by reaction with secondary amines, to form intermediate structures that can then undergo subsequent cyclizations to yield different heterocyclic products like 2-aminobenzoxazoles. rsc.orgresearchgate.net

Metal-Mediated Cross-Coupling Reactions at the Benzoxazole Core

Metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the benzoxazole core. masterorganicchemistry.com These reactions typically involve the functionalization of a pre-existing benzoxazole scaffold, often by coupling with aryl halides or arylboronic acids. nih.gov Catalysts based on palladium, copper, and iron are commonly employed. nih.govrsc.org

The Suzuki and Heck reactions are prominent examples of palladium-catalyzed cross-couplings. youtube.comyoutube.com The Suzuki reaction couples an organoboron compound with a halide or triflate, while the Heck reaction couples an alkene with a halide or triflate. masterorganicchemistry.comrichmond.edu These reactions could potentially be used to functionalize halogenated derivatives of this compound. Tandem reactions, such as an aza-Heck–Suzuki sequence, have been developed to create complex lactams, demonstrating the power of combining these transformations. nih.gov

Iron-catalyzed domino reactions provide a more environmentally friendly alternative to palladium and copper for the synthesis of 2-arylbenzoxazoles. nih.govrsc.org These methods can overcome limitations such as poor substrate scope and long reaction times associated with other catalysts. nih.gov Copper-catalyzed cyclizations of ortho-haloanilides are also an effective method for forming the benzoxazole ring itself. organic-chemistry.org The presence of the nitro group on the this compound ring makes the aromatic system electron-poor, which can affect the efficiency of certain cross-coupling steps, such as the initial oxidative addition of the metal catalyst.

Table 2: Common Metal-Mediated Cross-Coupling Reactions

Reaction Name Catalyst (Typical) Coupling Partners Bond Formed
Suzuki Coupling Pd Organoboron + Organohalide C-C
Heck Coupling Pd Alkene + Organohalide C-C
Sonogashira Coupling Pd/Cu Terminal Alkyne + Organohalide C-C
Buchwald-Hartwig Pd Amine/Alcohol + Organohalide C-N / C-O
Iron-Catalyzed C-O/C-N Coupling Fe Amide + Aryl Halide C-O / C-N

Cascade and Multicomponent Reactions Incorporating this compound

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient route to complex molecular architectures. nih.govrsc.org The structure of this compound, with its multiple reactive sites, makes it a prime candidate for incorporation into such sequences. For example, a reaction could be initiated at the chloromethyl group, followed by a subsequent transformation involving the nitro group or the aromatic ring. nih.govresearchgate.net

Cyclopropanation Reactions and Investigations of Stereoselective Outcomes

Cyclopropanes are valuable structural motifs found in many natural products and pharmaceuticals. wikipedia.org Their synthesis often involves the reaction of an alkene with a carbene or carbenoid. The chloromethyl group of this compound provides a handle for generating a reactive species suitable for cyclopropanation. For example, treatment with a strong base could generate an ylide, which could then react with an electron-poor alkene in a Johnson–Corey–Chaykovsky type reaction. wikipedia.org

A key challenge in cyclopropanation is controlling the stereochemistry of the newly formed cyclopropane (B1198618) ring. unl.pt Significant research has focused on developing stereoselective methods, which can be broadly categorized into:

Halomethylmetal-mediated reactions (e.g., Simmons-Smith reaction): These reactions use carbenoids like iodomethylzinc iodide to convert alkenes into cyclopropanes, often with high diastereoselectivity directed by nearby functional groups like alcohols. unl.pt

Transition metal-catalyzed decomposition of diazo compounds: Catalysts based on rhodium, copper, or other metals can decompose diazo compounds to form metal carbenes, which then add to alkenes. The use of chiral ligands on the metal catalyst allows for high levels of enantioselectivity. researchgate.netnih.gov

Nucleophilic addition-ring closure (Michael-Initiated Ring Closure - MIRC): This involves the addition of a nucleophile to a Michael acceptor, followed by an intramolecular cyclization to form the cyclopropane ring. researchgate.netresearchgate.net

Investigations into intramolecular cyclopropanation have shown that novel carbenes can be generated and trapped to form unique cyclopropane structures. nih.gov The stereochemical outcome of these reactions is often dependent on the conformational approach of the reacting partners. nih.gov While specific cyclopropanation reactions involving this compound are not widely reported, its structure is well-suited for such investigations, promising pathways to novel, stereochemically complex cyclopropyl-benzoxazole derivatives. nih.gov

Tandem Reactions for the Synthesis of Diverse Chemical Structures

The strategic placement of a reactive chloromethyl group at the 2-position and a nitro group on the benzene ring of the benzo[d]oxazole scaffold endows this compound with significant potential for use in tandem reactions. These sequential, one-pot transformations allow for the rapid assembly of complex molecular architectures from a single starting material, enhancing synthetic efficiency by minimizing intermediate isolation steps, purification, and solvent usage. While specific literature on tandem reactions commencing directly with this compound is not extensively detailed, the reactivity of the analogous 2-(chloromethyl)benzoxazole core and related heterocyclic systems provides a strong foundation for proposing several powerful synthetic pathways.

The primary site of reactivity in non-aromatic nucleophilic substitution is the chloromethyl group, which behaves as a reactive electrophile. The general strategy for a tandem reaction involves an initial nucleophilic substitution at this site, followed by a subsequent intramolecular cyclization or rearrangement, often facilitated by the electronic properties of the benzoxazole ring and the nitro substituent.

A plausible and synthetically valuable tandem reaction involves the initial reaction of this compound with a bifunctional nucleophile. For example, a reactant containing both a primary amine and a thiol group could undergo a sequential process. The more nucleophilic amine would first displace the chloride ion to form an intermediate. This intermediate, under appropriate conditions (e.g., presence of a base), could then undergo an intramolecular cyclization via the thiol group attacking a suitable electrophilic site, potentially leading to the formation of fused heterocyclic systems.

Another conceptual tandem approach is a one-pot, multi-step process for creating extended heterocyclic structures. This could begin with a nucleophilic substitution on the chloromethyl group, followed by a modification of the nitro group. For instance, reduction of the nitro group to an amine introduces a new nucleophilic center. This newly formed amino group can then participate in an intramolecular cyclization, possibly with a functional group introduced during the initial substitution step, to generate polycyclic benzoxazole derivatives. The feasibility of such transformations is supported by the known reactivity of similar heterocyclic systems where sequential functional group transformations lead to complex scaffolds.

Multicomponent reactions (MCRs) represent another avenue for the application of this compound in tandem-like processes. Although not strictly a tandem reaction in the sense of sequential steps on a single substrate, one-pot MCRs achieve similar goals of molecular complexity generation. In a hypothetical MCR, this compound could act as a key building block, reacting with two or more other components in a single reaction vessel to afford a complex product that incorporates structural elements from all reactants.

The following table outlines hypothetical examples of tandem reactions starting from this compound, based on established reactivity patterns of related compounds. The reactants, proposed intermediates, and final products are illustrative of the types of diverse chemical structures that could be accessed.

Starting MaterialReactant(s)Proposed IntermediatePotential Final Product StructureReaction Type
This compound2-Aminoethanethiol2-(((7-nitrobenzo[d]oxazol-2-yl)methyl)amino)ethane-1-thiolFused Thiazolidino-benzoxazole derivativeNucleophilic Substitution / Intramolecular Cyclization
This compound1. Sodium azide2. Triphenylphosphine3. Aromatic aldehyde2-(Azidomethyl)-7-nitrobenzo[d]oxazole -> IminophosphoraneSubstituted iminobenzoxazoleStaudinger-Aza-Wittig Tandem Reaction
This compound1. Malonic ester anion2. Reducing agent (for nitro group)3. Acid/HeatDiethyl 2-((7-nitrobenzo[d]oxazol-2-yl)methyl)malonate -> Amino derivativePyrrolo[2,3-g]benzoxazole derivativeNucleophilic Substitution / Reduction / Cyclizative Condensation

These examples underscore the synthetic versatility of this compound as a precursor for generating a wide array of complex heterocyclic compounds through efficient tandem reaction sequences. The development of such methodologies is of significant interest for the construction of novel chemical libraries for various scientific applications.

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